molecular formula C16H17NO4 B2620622 2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamide CAS No. 304896-81-9

2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamide

Cat. No. B2620622
CAS RN: 304896-81-9
M. Wt: 287.315
InChI Key: MMQTWKZNLKILPT-UHFFFAOYSA-N
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Description

The compound “2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamide” is a chemical compound with a molecular weight of approximately 444.5 g/mol . It is also known as “2- [2- ({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA [C]CHROMEN-3-YL}OXY)PROPANAMIDO]PENTANOIC ACID” with a molecular weight of 401.5 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The compound includes a benzo[c]chromen ring, which is a type of heterocyclic compound .


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a molecular weight of 364.4 g/mol and a computed XLogP3-AA value of 4.6, which is a measure of its lipophilicity. It has no hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds. Its topological polar surface area is 61.8 Ų .

Future Directions

The future directions for research on this compound are not clear from the available information. Given its complex structure and the presence of multiple functional groups, it could be of interest in various areas of organic chemistry and medicinal chemistry .

properties

IUPAC Name

2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-9-13(20-8-14(17)18)7-6-11-10-4-2-3-5-12(10)16(19)21-15(9)11/h6-7H,2-5,8H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQTWKZNLKILPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamide

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